molecular formula C27H25N3O3 B6007977 (4-Benzhydrylpiperazin-1-yl)-[5-(2-hydroxyphenyl)-1,2-oxazol-3-yl]methanone

(4-Benzhydrylpiperazin-1-yl)-[5-(2-hydroxyphenyl)-1,2-oxazol-3-yl]methanone

Cat. No.: B6007977
M. Wt: 439.5 g/mol
InChI Key: LKHRWYIYRTZKGL-UHFFFAOYSA-N
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Description

(4-Benzhydrylpiperazin-1-yl)-[5-(2-hydroxyphenyl)-1,2-oxazol-3-yl]methanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a benzhydryl group and an oxazole ring substituted with a hydroxyphenyl group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzhydrylpiperazin-1-yl)-[5-(2-hydroxyphenyl)-1,2-oxazol-3-yl]methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Benzhydryl Group: The benzhydryl group is introduced via a nucleophilic substitution reaction using benzhydryl chloride and the piperazine derivative.

    Synthesis of the Oxazole Ring: The oxazole ring is formed through a cyclization reaction involving an α-hydroxy ketone and an amide.

    Coupling of the Two Fragments: The final step involves coupling the benzhydrylpiperazine and the hydroxyphenyl oxazole through a condensation reaction, often facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-Benzhydrylpiperazin-1-yl)-[5-(2-hydroxyphenyl)-1,2-oxazol-3-yl]methanone undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The oxazole ring can be reduced under catalytic hydrogenation conditions.

    Substitution: The benzhydryl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation typically uses palladium on carbon (Pd/C) as a catalyst.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced oxazole derivatives.

    Substitution: Halogenated or nitrated benzhydryl derivatives.

Scientific Research Applications

(4-Benzhydrylpiperazin-1-yl)-[5-(2-hydroxyphenyl)-1,2-oxazol-3-yl]methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Benzhydrylpiperazin-1-yl)-[5-(2-hydroxyphenyl)-1,2-oxazol-3-yl]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain kinases, leading to reduced cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-ethylhexyl) terephthalate: A plasticizer with a similar aromatic structure.

    1,2-Cyclohexane dicarboxylic acid diisononyl ester: Another plasticizer with a cyclohexane ring.

    Dichloroaniline: An aniline derivative with chlorine substitutions.

Uniqueness

(4-Benzhydrylpiperazin-1-yl)-[5-(2-hydroxyphenyl)-1,2-oxazol-3-yl]methanone is unique due to its combination of a piperazine ring, benzhydryl group, and oxazole ring, which imparts distinct chemical and biological properties not found in the similar compounds listed above.

Properties

IUPAC Name

(4-benzhydrylpiperazin-1-yl)-[5-(2-hydroxyphenyl)-1,2-oxazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O3/c31-24-14-8-7-13-22(24)25-19-23(28-33-25)27(32)30-17-15-29(16-18-30)26(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-14,19,26,31H,15-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKHRWYIYRTZKGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=NOC(=C4)C5=CC=CC=C5O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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